molecular formula C9H16O3 B107165 Methyl 7-oxooctanoate CAS No. 16493-42-8

Methyl 7-oxooctanoate

Cat. No. B107165
CAS RN: 16493-42-8
M. Wt: 172.22 g/mol
InChI Key: NKWMLOXILABMHV-UHFFFAOYSA-N
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Description

“Methyl 7-oxooctanoate” is a chemical compound with the molecular formula C9H16O3 . It has an average mass of 172.224 g/mol .


Synthesis Analysis

The synthesis of “Methyl 7-oxooctanoate” can be achieved through nucleophilic acylation . A research paper describes the development, optimization, and validation of a GC-MS method for the trace level determination of structurally alert alkyl halide impurities in Cilastatin sodium drug substance . The paper provides a detailed procedure for the synthesis of “Methyl 7-oxooctanoate” and other related compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 7-oxooctanoate” consists of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact structure can be viewed using specific software .


Physical And Chemical Properties Analysis

“Methyl 7-oxooctanoate” has a predicted density of 0.969±0.06 g/cm3 and a predicted boiling point of 246.2±23.0 °C . Other physical properties such as melting point, refractive index, etc., are not available .

Scientific Research Applications

Nucleophilic Acylation and Esterification

Methyl 7-oxooctanoate has been utilized in nucleophilic acylation with disodium tetracarbonylferrate, demonstrating its application in chemical synthesis processes. This compound serves as a product in reactions involving esterification of substituted monobasic acids (Finke & Sorrell, 2003).

Analysis of Autoxidation Products

In the study of autoxidation of fatty acid esters, methyl 7-oxooctanoate has been identified as an oxidation product. This highlights its role in understanding the oxidative stability and degradation pathways of fatty acids (Sehat et al., 1998).

Use in Synthesis of Labelled Fatty Acid Esters

Methyl 7-oxooctanoate has been synthesized for use as an intermediate in the preparation of labelled fatty acid methyl esters. This application is significant in research involving the tracking and analysis of fatty acid metabolism (Adlof, 1987).

Copolymerization Studies

The compound has been involved in copolymerization studies, particularly in investigating the copolymerization behavior of various comonomers. This research provides insights into polymer chemistry and materials science (Harrisson et al., 2001).

Intermediate in Synthesis of Pharmaceuticals

It is used as a key intermediate in the synthesis of pharmaceutical compounds, such as misoprostol. This application underscores its importance in medicinal chemistry and drug development (Jiang Xin-peng et al., 2017).

Catalysis and Chemical Reactions

Methyl 7-oxooctanoate has been used in studies exploring catalysis and chemical reactions, such as the cleavage of cycloalkanones and ring-opening reactions. This highlights its utility in understanding and developing new catalytic processes (Ballini et al., 1992).

properties

IUPAC Name

methyl 7-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-8(10)6-4-3-5-7-9(11)12-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWMLOXILABMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-oxooctanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
RG Finke, S TN - 1980 - pascal-francis.inist.fr
Keyword (fr) FER CARBONYLE COMPLEXE! ENT COMPLEXE ANIONIQUE SODIUM COMPOSE METAL TRANSITION CARBONYLE COMPLEXE PREPARATION COMPOSE …
Number of citations: 47 pascal-francis.inist.fr
GY Ishmuratov, GR Mingaleeva, MP Yakovleva… - Russian Journal of …, 2011 - Springer
Eight potentially useful 15-, 17-, 20-, and 22–25-membered macrolides having an azine or hydrazide fragment were synthesized starting from L-menthol, tetrahydropyran, and 4-…
Number of citations: 12 link.springer.com
VE Kuznetsova, AV Chudinov - Russian Chemical Bulletin, 2008 - Springer
… Pritzkow et al. have pro posed to obtain methyl 6 methyl 7 oxooctanoate from N nitrosocaprolactam.The multistep scheme includ ing the Claisen retrocondensation of various 2 …
Number of citations: 1 link.springer.com
G Cimino, S De Stefano, L Minale - Tetrahedron, 1972 - Elsevier
… 5-ketohexanoate and dimethyl 3-methyl adipate, while similar treatment of ircinin3 methyl ester (VII) afforded dimethyl malonate dimethyl succinate and methyl 3-methyl-7-oxooctanoate …
Number of citations: 42 www.sciencedirect.com
O Berdeaux, S Fontagné, E Sémon, J Velasco… - Chemistry and physics …, 2012 - Elsevier
… In elution order, these peaks were methyl 7-oxooctanoate (7oxoC8:0; 23), methyl 8-… Methyl 7-oxooctanoate 23 172 (2) 141 (5) 140 (6) 115 (3) 154 (3), 130 (3), 123 (62), 95 (22), …
Number of citations: 66 www.sciencedirect.com
M Kanca, J Van Buijtenen, BAC Van As… - Journal of Polymer …, 2008 - Wiley Online Library
… Sodium borohydride (0.97 g; 25.6 mmol) was dissolved in methanol (100 mL) and methyl 7-oxooctanoate (13.52 g; 78.5 mmol) was added dropwise. During the addition, the reaction …
Number of citations: 22 onlinelibrary.wiley.com
N Poklukar, M Mittelbach - Monatshefte für Chemie/Chemical Monthly, 1991 - Springer
The ozonolysis of methyl linoleate and methyl linolenate in neutral and alkaline aqueous emulsions of hydrogen peroxide was investigated. Besides the expected products such as …
Number of citations: 0 link.springer.com
FC Turazzi, L Mores, J Merib, E Carasek… - Food Science and …, 2017 - SciELO Brasil
… storage, the chromatographic peaks corresponding to important aroma impact compounds of pineapple viz., 3-hydroxyhexanoate, ethyl 2,2-dimethylpentanoate, methyl 7-oxooctanoate …
Number of citations: 17 www.scielo.br
SI Murahashi, H Takaya - Accounts of Chemical Research, 2000 - ACS Publications
… methyl cyanoacetate, was allowed to react with methyl vinyl ketone at −78 C in the presence of catalyst 1, methyl (3R*,4S*)-2,4-bis(methoxycarbonyl)-4-cyano-3-methyl-7-oxooctanoate …
Number of citations: 255 pubs.acs.org
GY Ishmuratov, MP Yakovleva, MA Shutova… - Chemistry of natural …, 2014 - Springer
… , which then gave under Tishchenko disproportionation conditions the corresponding diketoesters (7′-oxooctyl-7-oxooctanoate, 3′-methyl-7′-oxooctyl-3-methyl-7-oxooctanoate, and …
Number of citations: 4 link.springer.com

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